molecular formula C10H15N3O4S B12394931 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one

Cat. No.: B12394931
M. Wt: 273.31 g/mol
InChI Key: GIXYZICDXQDWAX-AOXOCZDOSA-N
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Description

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structural properties, which include a thiolane ring and a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiolane ring: This step involves the cyclization of a suitable dihydroxy compound with a thiol-containing reagent under acidic or basic conditions.

    Introduction of the pyrimidinone moiety: The thiolane intermediate is then reacted with a pyrimidine derivative, often under nucleophilic substitution conditions, to form the desired pyrimidinone structure.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyrimidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest that it may have activity against certain diseases, and it is often used as a lead compound in drug discovery programs.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions allows it to modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
  • 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
  • 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidin-2(1H)-one

Uniqueness

The uniqueness of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one lies in its specific structural features, such as the thiolane ring and the pyrimidinone moiety

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H15N3O4S/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6?,7+,9-/m1/s1

InChI Key

GIXYZICDXQDWAX-AOXOCZDOSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](S2)CO)O)O

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O

Origin of Product

United States

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